2,3-Difluoropyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,3-difluoropyridine typically involves the fluorination of substituted pyridines or the direct functionalization of the pyridine ring. For example, 2,3-Difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, highlighting the importance of selecting appropriate reaction conditions for successful fluorination reactions (Zhou Hong-feng, 2007).
Scientific Research Applications
Synthesis of Fluorinated Pyridines
- Summary of the Application: 2,3-Difluoropyridine is used in the synthesis of various 2-, 3-, or 4-fluoropyridines . These fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of interest due to their interesting and unusual physical, chemical, and biological properties .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these fluoropyridines is a challenging problem . The review covers synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
- Results or Outcomes: The outcomes of these syntheses are various types of fluoropyridines, which have potential applications as imaging agents for various biological applications . They are also of interest in the search for new agricultural products with improved physical, biological, and environmental properties .
Synthesis of Fluorinated Heterocycles
- Summary of the Application: 2,3-Difluoropyridine can be used in the synthesis of various fluorinated heterocycles . These compounds are of interest due to their interesting and unusual physical, chemical, and biological properties .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these fluorinated heterocycles is a challenging problem . The review covers synthetic methods for the preparation of fluorinated heterocycles .
- Results or Outcomes: The outcomes of these syntheses are various types of fluorinated heterocycles, which have potential applications in various biological applications . They are also of interest in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation of Poly(Pyridine Ether)s
- Summary of the Application: 2,3-Difluoropyridine has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the polycondensation of 2,3-Difluoropyridine with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
- Results or Outcomes: The outcome of this synthesis is the formation of poly(pyridine ether)s .
Synthesis of F18 Substituted Pyridines
- Summary of the Application: 2,3-Difluoropyridine can be used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these F18 substituted pyridines is a challenging problem . The review covers synthetic methods for the preparation of F18 substituted pyridines .
- Results or Outcomes: The outcomes of these syntheses are various types of F18 substituted pyridines, which have potential applications in local radiotherapy of cancer .
Synthesis of Fluorine-Containing Heterocycles
- Summary of the Application: 2,3-Difluoropyridine can be used in the synthesis of fluorine-containing heterocycles based on polyfluorooxiranes and O,N,S-dinucleophiles . These compounds are of interest due to their interesting and unusual physical, chemical, and biological properties .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it mentions that the synthesis of these fluorine-containing heterocycles is a challenging problem . The review covers synthetic methods for the preparation of fluorine-containing heterocycles .
- Results or Outcomes: The outcomes of these syntheses are various types of fluorine-containing heterocycles, which have potential applications in various biological applications .
Safety And Hazards
2,3-Difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Fluoropyridines, including 2,3-Difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
properties
IUPAC Name |
2,3-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLEPMNNPZAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382486 | |
Record name | 2,3-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoropyridine | |
CAS RN |
1513-66-2 | |
Record name | 2,3-Difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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